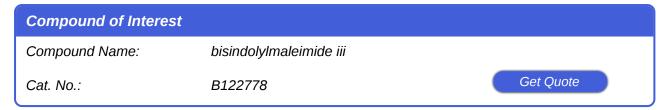


# A Technical Guide to the Synthesis and Application of Bisindolylmaleimide III

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: **BisindolyImaleimide III** (BIM III) is a potent and selective inhibitor of Protein Kinase C (PKC), a family of enzymes pivotal to cellular signal transduction.[1] Its structural similarity to staurosporine has made it a valuable tool in dissecting the roles of PKC in various physiological and pathological processes.[1][2] This document provides an in-depth technical guide on the synthesis of **BisindolyImaleimide III**, its physicochemical properties, biological activity, and detailed experimental protocols for its preparation and evaluation.

### **Physicochemical and Biological Properties**

**BisindolyImaleimide III** is a crystalline red solid belonging to a class of compounds recognized for their kinase inhibitory activities.[1][3] It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[1][2] The core of its activity lies in its function as a reversible, ATP-competitive inhibitor.[4]

Table 1: Physicochemical Properties of Bisindolylmaleimide III



Property	Value	Reference(s)
IUPAC Name	3-[1-(3-aminopropyl)indol- 3-yl]-4-(1H-indol-3- yl)pyrrole-2,5-dione	[1]
Synonyms	BIM III	[2]
CAS Number	137592-43-9	[1][2]
Molecular Formula	C23H20N4O2	[1][2]
Molecular Weight	384.4 g/mol	[1][2]
Appearance	Crystalline Red Solid	[1]
Solubility	Soluble in DMSO and methanol	[1][2][5]
Melting Point	326.33 °C (Predicted)	[1]

| Boiling Point | 708.70 °C at 760 mmHg (Predicted) |[1] |

### **Biological Activity and Mechanism of Action**

BIM III is most renowned for its potent inhibition of Protein Kinase C (PKC). At a concentration of 1  $\mu$ M, it inhibits 93% of PKC $\alpha$  kinase activity.[1][2] While highly selective for PKC, it also demonstrates inhibitory effects against a range of other protein kinases, making it a subject of interest in broader kinase inhibitor screening programs.[6][7] Its mechanism involves competing with ATP for the kinase's catalytic binding site.[4]

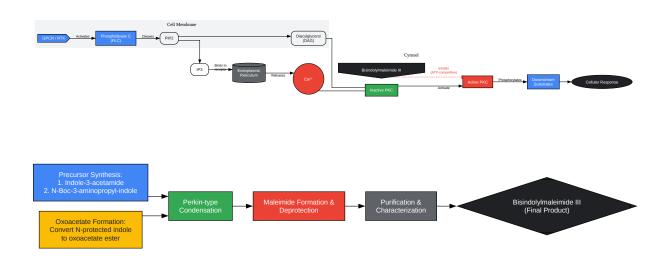
Table 2: Reported Inhibitory Activity of Bisindolylmaleimide III



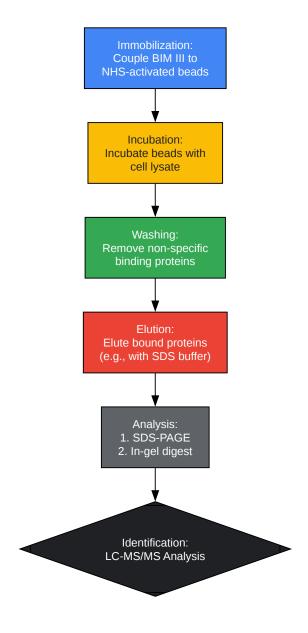
Target Kinase	IC50 Value	Reference(s)
Protein Kinase C (PKC)	~26 nM (general)	[4]
ΡΚCα	8 nM	[7]
ΡΚCε	12 nM	[7]
Glycogen Synthase Kinase-3 (GSK-3)	360 nM (for related BIM I)	[8]
Ste20-related kinase (SLK)	170 nM	[5]
Cyclin-dependent kinase 2 (CDK2)	2 μΜ	[1][5]
PDK1	3.8 μΜ	[2]

| p90 Ribosomal S6 Kinase (RSK2) | 310 nM |[7] |

The primary signaling pathway affected by BIM III is the PKC pathway. This pathway is central to regulating cell proliferation, differentiation, and apoptosis.







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